2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid
Overview
Description
2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid is a chemical compound. It is a beige solid with a molecular weight of 298.16 . The IUPAC name for this compound is 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylic acid .
Synthesis Analysis
While there isn’t a direct synthesis method available for this compound, there are related methods that could potentially be adapted. For instance, a synthesis method for 2-(4-bromomethyl phenyl) propionic acid involves several steps including dissolving sodium hydroxide in excessive methanol to react with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The thiazole ring is substituted at the 2-position with a 4-bromobenzyl group and at the 5-position with a carboxylic acid group .Physical and Chemical Properties Analysis
This compound is a beige solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.Scientific Research Applications
Broad Spectrum β-Lactamase Inhibitor Synthesis : Research has demonstrated the synthesis of β-lactamase inhibitors from compounds including 2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid. These inhibitors show potent effects against β-lactamase-producing bacteria, offering potential advancements in antibiotic therapy (Osborne et al., 1994).
Druglike Isoxazoles Synthesis : The compound has been utilized in the selective nucleophilic chemistry for synthesizing druglike isoxazoles, indicating its potential in pharmaceutical compound development (Robins et al., 2007).
Anticancer Compound Development : Studies have shown the use of this compound in the synthesis of derivatives with potential anticancer activities, highlighting its importance in cancer treatment research (Bekircan et al., 2008).
Synthesis of Biologically Active Heterocycles : Research indicates its application in synthesizing biologically active heterocycles with potential antimicrobial activity and use as surface active agents (El-Sayed, 2006).
Synthesis of Natural Bromophenols : The compound is instrumental in the synthesis of natural bromophenols with significant antioxidant and anticholinergic activities (Rezai et al., 2018).
Derivatization Reagent for HPLC–MS Analysis : It has been used as a derivatization reagent in the analysis of biological organic acids, indicating its application in bioanalytical chemistry (Marquis et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
- This compound contains a bromobenzyl group, which suggests it may participate in Suzuki-Miyaura coupling reactions. In this metal-catalyzed process, typically using palladium (Pd), the compound reacts with an aryl or alkenyl organoborane (boronic acid or boronic ester) and a halide or triflate under basic conditions. The result is the formation of carbon-carbon bonds, leading to conjugated systems of alkenes, styrenes, or biaryl compounds .
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-7-11(12(15)16)17-10(14-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWIGIJXMMEVES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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